![molecular formula C9H9N3O2 B1403315 Ethyl imidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1286754-14-0](/img/structure/B1403315.png)
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . It is a solid substance and its color ranges from white to yellow .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazines, including Ethyl imidazo[1,2-a]pyrazine-3-carboxylate, has been a subject of research due to their versatile scaffold in organic synthesis and drug development . A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines and 3-substituted imidazo[1,2-b]pyridazines was developed through the reaction of heterocyclic amines and N, N-dimethylformamide dimethyl acetate with active electrophiles .Molecular Structure Analysis
The InChI code for Ethyl imidazo[1,2-a]pyrazine-3-carboxylate is 1S/C9H9N3O2/c1-2-14-9(13)7-5-11-8-6-10-3-4-12(7)8/h3-6H,2H2,1H3 . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal x-ray diffraction .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in various synthetic methods and has shown reactivity and multifarious biological activity .Physical And Chemical Properties Analysis
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate is a solid substance . It has a molecular weight of 191.19 .Scientific Research Applications
- Applications :
- Luminescent Properties : Ethyl imidazo[1,2-a]pyrazine-3-carboxylate derivatives exhibit luminescence. Scientists investigate their use in optoelectronic devices, sensors, and imaging applications .
Organic Synthesis and Drug Development
Materials Science
Safety and Hazards
Future Directions
The future directions for research on Ethyl imidazo[1,2-a]pyrazine-3-carboxylate and similar compounds could include further exploration of their synthesis, reactivity, and biological applications . Additionally, more research could be done to understand their mechanism of action . The anticancer evaluation and electronic properties estimation studies are underway and will be reported in due course of work .
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate is a versatile scaffold in organic synthesis and drug development . It has been found to have anti-proliferative activity against S. pneumoniae , indicating that it may target specific enzymes or proteins in this bacterium.
Mode of Action
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae . This suggests that Ethyl imidazo[1,2-a]pyrazine-3-carboxylate might interact with its targets in a way that inhibits the growth or survival of S. pneumoniae.
Biochemical Pathways
It’s known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development , indicating that it may interact with multiple biochemical pathways.
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae , suggesting that the compound may have a similar effect.
properties
IUPAC Name |
ethyl imidazo[1,2-a]pyrazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-8-6-10-3-4-12(7)8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLWTMXBSLVISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212084 | |
Record name | Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1286754-14-0 | |
Record name | Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286754-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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